

Efficacy of AS2863619 in Models Potentially Resistant to Immunotherapy: A Comparative Guide

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Compound of Interest		
Compound Name:	AS2863619	
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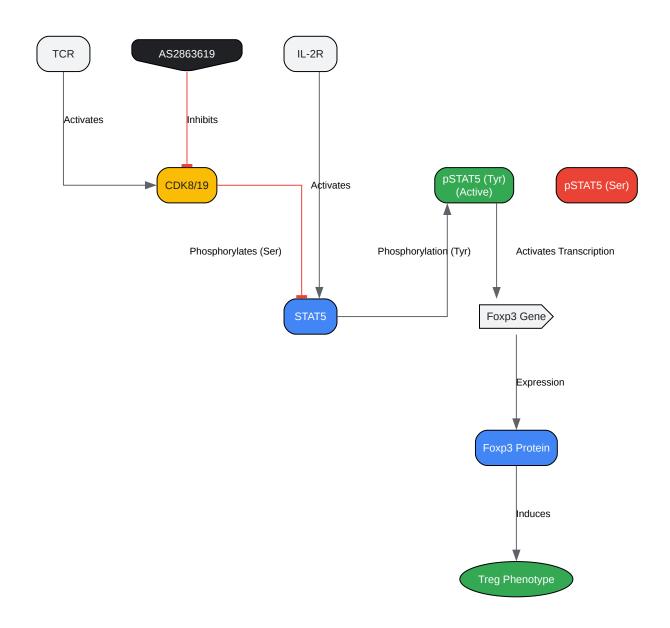
This guide provides a comparative analysis of the CDK8/19 inhibitor **AS2863619** and its potential efficacy in cancer models that are resistant to other immunotherapies, such as PD-1 checkpoint inhibitors. While direct experimental data for **AS2863619** in immunotherapyresistant models is not yet available in published literature, this guide draws upon preclinical data from other selective CDK8/19 inhibitors with the same mechanism of action to provide a comprehensive overview of the potential therapeutic strategy.

Mechanism of Action: AS2863619

AS2863619 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its homolog CDK19.[1] Its primary mechanism of action in the context of immunology involves the induction of the transcription factor Foxp3 in conventional T cells (Tconv), effectively converting them into regulatory T cells (Tregs).[1] This process is independent of TGF-β, a canonical inducer of Tregs, but is reliant on IL-2 and T-cell receptor (TCR) signaling.[1]

AS2863619 inhibits the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5) on a serine residue within the PSP motif by CDK8/19.[1] This inhibition leads to an enhanced and sustained tyrosine phosphorylation of STAT5, promoting its nuclear retention and activation.[1] Activated STAT5 then binds to the promoter and enhancer regions of the Foxp3 gene, driving its expression and inducing a Treg phenotype.[2]





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AS2863619 signaling pathway in T cells.



Efficacy in Preclinical Models: A Comparative Look

While direct studies on **AS2863619** in immunotherapy-resistant cancer models are pending, research on other CDK8/19 inhibitors provides compelling evidence for their potential in this setting. A key study investigated the efficacy of BI-1347, another potent and selective CDK8/19 inhibitor, in combination with an anti-PD-1 antibody in a murine colon adenocarcinoma model (MC38).

Quantitative Data Summary

The combination of a CDK8/19 inhibitor with an anti-PD-1 checkpoint inhibitor resulted in a significant enhancement of the anti-tumor response compared to either agent alone. This suggests a synergistic effect that could be beneficial in overcoming resistance to checkpoint blockade.

Treatment Group	Tumor Growth Inhibition (%)	Key Finding	Reference
Vehicle Control	0	Baseline tumor growth	Hofmann et al., 2020
BI-1347 (10 mg/kg, daily, p.o.)	Moderate	Modest single-agent activity	Hofmann et al., 2020
Anti-PD-1 (10 mg/kg, twice weekly, i.p.)	Moderate	Standard single-agent activity	Hofmann et al., 2020
BI-1347 + Anti-PD-1	Significantly Enhanced	Synergistic anti-tumor response	Hofmann et al., 2020

Note: Specific tumor growth inhibition percentages were not detailed in the available abstracts, but the study concluded a significant enhancement in the combination group.

The proposed mechanism for this enhanced efficacy is not through the generation of Tregs, as might be expected from the primary mechanism of **AS2863619**, but rather through the enhancement of Natural Killer (NK) cell activity.[3] CDK8/19 inhibition was shown to augment the production of cytolytic molecules such as perforin and granzyme B in NK cells, thereby boosting their tumor-killing capacity.[3]



Experimental Protocols

The following is a representative experimental protocol for an in vivo combination study of a CDK8/19 inhibitor and an anti-PD-1 antibody, based on the study by Hofmann et al. (2020) and general practices for such models.

In Vivo Combination Efficacy Study in a Syngeneic Mouse Model

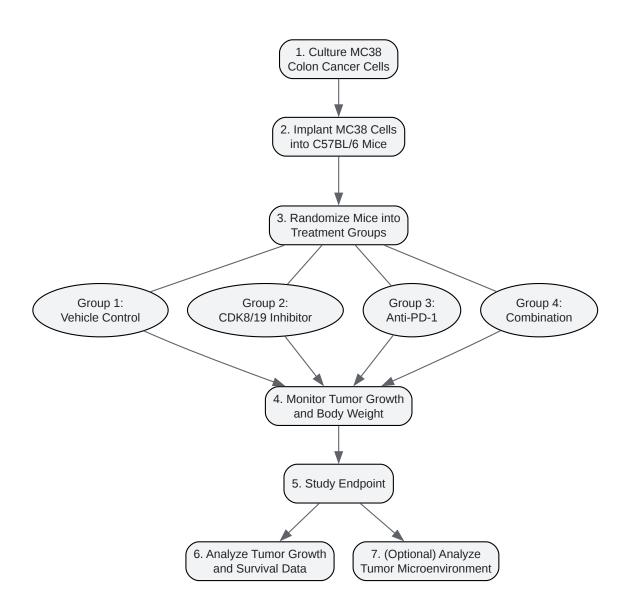
- Cell Line and Animal Model:
 - Murine colon adenocarcinoma MC38 cells are cultured under standard conditions.
 - Female C57BL/6 mice, aged 6-8 weeks, are used for tumor implantation.
- Tumor Implantation:
 - MC38 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
 - \circ A total of 1 x 106 MC38 cells in 100 μ L of PBS are injected subcutaneously into the right flank of each mouse.
- Treatment Groups and Dosing:
 - Mice are randomized into four treatment groups (n=10 per group) when tumors reach a palpable size (e.g., 50-100 mm³):
 - Vehicle Control: Administered daily by oral gavage (p.o.) and with an isotype control antibody intraperitoneally (i.p.) twice a week.
 - CDK8/19 Inhibitor (e.g., BI-1347): 10 mg/kg administered daily by oral gavage.
 - Anti-PD-1 Antibody: 10 mg/kg administered twice weekly by intraperitoneal injection.
 - Combination Therapy: CDK8/19 inhibitor and anti-PD-1 antibody administered as per the single-agent schedules.



Monitoring and Endpoints:

- Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²).
- Body weight is monitored as an indicator of toxicity.
- The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of morbidity are observed.
- Primary endpoint: Tumor growth inhibition. Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment.
- Immunological Analysis (Optional):
 - At the end of the study, tumors and spleens can be harvested for flow cytometric analysis
 of immune cell populations (e.g., CD8+ T cells, NK cells, Tregs).
 - Analysis of cytolytic markers (e.g., granzyme B, perforin) in immune cells.





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Experimental workflow for in vivo combination therapy.

Conclusion



AS2863619, a potent CDK8/19 inhibitor, holds promise as a novel immunomodulatory agent. While its primary described mechanism involves the induction of regulatory T cells, preclinical data from other CDK8/19 inhibitors suggest a potential role in enhancing anti-tumor immunity through the activation of NK cells. The synergistic effect observed when combining a CDK8/19 inhibitor with an anti-PD-1 antibody in a preclinical cancer model indicates that this class of drugs could be a valuable strategy for overcoming resistance to checkpoint blockade. Further studies are warranted to directly evaluate the efficacy of AS2863619 in immunotherapyresistant models and to elucidate the precise immunological mechanisms at play.

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References

- 1. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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